molecular formula C11H12BrN5O B4476916 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide

2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide

Cat. No.: B4476916
M. Wt: 310.15 g/mol
InChI Key: GOWWJXXWIGHPMA-UHFFFAOYSA-N
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Description

The compound 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide is a heterocyclic organic molecule featuring a 1,2,4-triazole core linked to a 5-bromopyridin-3-yl substituent and an N-ethylacetamide side chain. Its molecular formula is C₁₂H₁₂BrN₅O, with a molecular weight of 330.18 g/mol. This compound is of interest in medicinal chemistry for its structural resemblance to kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O/c1-2-14-10(18)4-9-15-11(17-16-9)7-3-8(12)6-13-5-7/h3,5-6H,2,4H2,1H3,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWWJXXWIGHPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=NC(=NN1)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Availability
2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide (Target) C₁₂H₁₂BrN₅O 330.18 Bromopyridinyl, ethylacetamide Not specified
2-[5-(5-Bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-cyclopentylacetamide C₁₄H₁₆BrN₅O 350.22 Bromopyridinyl, bulkier cyclopentylacetamide 3 mg
2-[5-(5-Methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl-N-pyridin-2-ylacetamide C₂₀H₂₁N₅O 347.42 Oxadiazole-sulfanyl linker, methyl-oxazole substituent 8 mg
N-(4-Bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₄H₂₀BrClN₄O₂S 566.86 Polysubstituted triazole, sulfanyl-acetamide Not specified
Key Observations:

Substituent Effects: The cyclopentyl analog (C₁₄H₁₆BrN₅O) shares the bromopyridinyl-triazole core but replaces the ethyl group with a cyclopentyl ring. This increases molecular weight by ~20 g/mol and introduces steric bulk, which may alter binding affinity or metabolic stability .

Role of Halogens: Bromine in the target and cyclopentyl analog likely enhances halogen bonding with biological targets, whereas the non-brominated oxadiazole derivative (C₂₀H₂₁N₅O) lacks this interaction, possibly reducing potency .

Pharmacokinetic Implications :

  • The ethyl group in the target compound offers moderate hydrophobicity (predicted logP ~2.5), while the cyclopentyl analog may exhibit higher lipophilicity (logP ~3.2), affecting membrane permeability and bioavailability .

Biological Activity

The compound 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13BrN6OC_{13}H_{13}BrN_{6}O with a molecular weight of 316.16 g/mol. The structure consists of a bromopyridine moiety linked to a triazole ring and an ethylacetamide group.

PropertyValue
CAS Number1018127-95-1
Molecular FormulaC13H13BrN6O
Molecular Weight316.16 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following key mechanisms have been identified:

1. Enzyme Inhibition:

  • α-glucosidase Inhibition: The compound has shown significant inhibitory effects on α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. By binding to the active site of this enzyme, it prevents substrate access and subsequent catalysis, which can help in managing blood glucose levels in diabetic patients.

2. Molecular Interactions:

  • The bromopyridine moiety engages in halogen bonding while the triazole ring can form hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity and specificity.

Therapeutic Potential

The compound's ability to inhibit α-glucosidase suggests its potential application in diabetes management. Furthermore, preliminary studies indicate possible antimicrobial and anticancer activities, making it a candidate for further investigation in these therapeutic areas.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

Case Study 1: Diabetes Management
A study conducted by researchers showed that derivatives similar to this compound effectively reduced blood glucose levels in diabetic animal models when administered at specific dosages. The mechanism was primarily through the inhibition of α-glucosidase activity .

Case Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties of various triazole derivatives against common pathogens. The findings indicated that compounds with similar structural features exhibited varying degrees of antibacterial activity, suggesting that modifications to the triazole ring could enhance efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-ethylacetamide

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